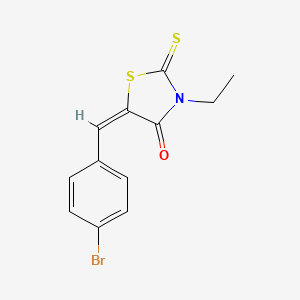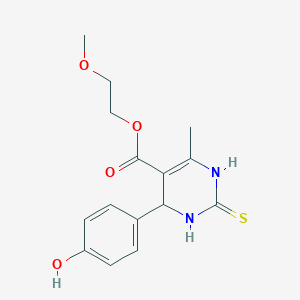
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBET is a thiazolidinone derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action involves the formation of a thioester intermediate with thiol-containing amino acids or proteins. This intermediate then undergoes a cyclization reaction to form a fluorescent product. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action as a catalyst involves the activation of the carbonyl group in the reactant, which undergoes a nucleophilic addition reaction with the other reactant to form the desired product.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress in rats with induced colitis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity when synthesized using the methods mentioned above. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is also a fluorescent probe that can be easily detected using fluorescence spectroscopy, which makes it a useful tool for studying thiol-containing amino acids and proteins. However, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several potential future directions for scientific research, including its application as a fluorescent probe for detecting thiol-containing biomolecules in vivo. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can also be modified to improve its solubility and reduce its toxicity, which would expand its potential applications in various fields. Furthermore, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's anti-cancer properties can be further studied to understand its mechanism of action and potential clinical applications. Overall, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has significant potential for scientific research in various fields, and further studies are needed to fully understand its properties and applications.
Synthesemethoden
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-bromobenzylidene)cyanoacetate. The latter compound is then reacted with thiourea to form 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Another method involves the reaction of ethyl 2-cyano-3-(4-bromobenzylidene)acrylate with thiourea to form 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. These methods have been used to synthesize 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one with high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been used in scientific research for various applications, including as a fluorescent probe for detecting thiol-containing amino acids and proteins. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been used as a catalyst in organic synthesis reactions, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Furthermore, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOAXWIFPXKAK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)


![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)